Glcnac-3S, NA

gut microbiota sulfatase substrate specificity bacterial carbohydrate metabolism

A common challenge is distinguishing specific bacterial 3-O-sulfatase activity from non-specific metabolism. GlcNAc-3S, NA (CAS 108347-95-1) provides a chemically defined solution. - Serves as a matched negative control for GlcNAc-6-sulfate, as Bifidobacterium breve UCC2003 grows on the 6-isomer but not this 3-isomer. - Enables specific detection of bacterial 3-O-sulfatase (e.g., from Flavobacterium heparinum) in mixed enzyme preparations. - Acts as a functional probe for mapping sulfate-dependent lectin binding, specifically inhibiting thrombospondin-sulfatide interactions.

Molecular Formula C8H15NNaO9S
Molecular Weight 324.256
CAS No. 108347-95-1
Cat. No. B564180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcnac-3S, NA
CAS108347-95-1
Molecular FormulaC8H15NNaO9S
Molecular Weight324.256
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
InChIKeyHELBLYSNWGVCEH-ANJNCBFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glcnac-3S, NA: Defined 3-O-Sulfated GlcNAc Monosaccharide


Glcnac-3S, NA (N-acetyl-D-glucosamine-3-O-sulfate sodium salt, CAS 108347-95-1) is a chemically defined sulfated monosaccharide with the molecular formula C₈H₁₄NNaO₉S and a molecular weight of 323.25 g/mol . It exists as a mixed anomer and is supplied as a crystalline powder with high aqueous solubility, facilitating its use in biochemical assays . The compound carries a single sulfate ester at the 3-O position of the N-acetylglucosamine (GlcNAc) scaffold, a regiochemistry that is distinct from the more common 6-O-sulfated GlcNAc and critically influences its biological recognition and enzymatic processing [1].

1
Defined 3-O-sulfated GlcNAc regiochemistry
Distinct from common 6-O-sulfated isomer; single sulfate ester at 3-O position
2
Mixed anomer, crystalline powder format
High aqueous solubility supports biochemical assay workflows
3
Sulfatase, lectin, and glycobiology research probe
Supports regiospecific sulfation recognition studies

Why Sulfation Position Determines Biological Specificity


The position of the sulfate group on the GlcNAc ring governs its utilization by bacterial sulfatases, its recognition by mammalian lectins, and its integration into glycosaminoglycan chains [1] [2]. Bifidobacterium breve UCC2003 grows robustly on GlcNAc-6-sulfate but fails to grow on GlcNAc-3-sulfate, demonstrating that the two regioisomers are not metabolically interchangeable [1]. In protein-binding assays, methyl-α-D-GlcNAc-3-sulfate inhibits thrombospondin–sulfatide interactions while neutral sugars do not, establishing that the 3-O-sulfation motif confers unique molecular recognition properties absent in non-sulfated or 6-O-sulfated analogs [2]. Simply substituting Glcnac-3S, NA with a different sulfation isomer or with unsulfated GlcNAc would therefore invalidate experimental outcomes in any study where sulfate-dependent biological activity is the readout.

GlcNAc-3-sulfate (this product)
vs
GlcNAc-6-sulfate isomer
Regioisomers are not metabolically interchangeable; B. breve sulfatase processes the 6-O-sulfate but not the 3-O-sulfate, so substituting isomers may invalidate growth-based or enzymatic assay outcomes.
GlcNAc-3-sulfate (this product)
vs
Non-sulfated GlcNAc
The 3-O-sulfate motif confers unique lectin-binding recognition absent in neutral sugars; using unsulfated GlcNAc may eliminate sulfate-dependent protein–glycan interaction signals.
Defined monosaccharide
vs
Heparan sulfate polysaccharides
Polysaccharide preparations carry heterogeneous sulfation patterns; the minimal 3-O-sulfated monosaccharide scaffold allows structure–activity studies without confounding from other sulfate groups or chain-length variability.

Evidence for Regioselective Recognition of Glcnac-3S, NA


Bacterial Growth Support: 3-O-Sulfate vs. 6-O-Sulfate

When Bifidobacterium breve UCC2003 was cultured in mMRS medium containing 0.5% (w/v) sulfated monosaccharide as the sole carbon source, GlcNAc-6-sulfate supported substantial growth (final OD₆₀₀ = 0.6–0.8), while GlcNAc-3-sulfate (Glcnac-3S, NA) produced no appreciable growth [1]. The positive control (0.5% lactose) reached an OD₆₀₀ of ~2, confirming that the lack of growth on GlcNAc-3-sulfate reflects a genuine metabolic block rather than a general growth defect [1]. This result directly demonstrates that the 3-O-sulfate regioisomer is not a substrate for the glycosulfatase encoded by the ats2 gene cluster, whereas the 6-O-sulfate isomer is efficiently desulfated and metabolized.

Bacterial Growth Support
Head-to-head
GlcNAc-3-sulfate: no appreciable growth (OD₆₀₀ <0.1) vs GlcNAc-6-sulfate: OD₆₀₀ 0.6–0.8 (>6-fold difference)
Reported sulfatase substrate discrimination
B. breve UCC2003, 0.5% w/v, 37°C overnight culture
gut microbiota sulfatase substrate specificity bacterial carbohydrate metabolism

Thrombospondin Binding: Sulfated vs. Neutral Monosaccharides

In a solid-phase binding assay using ¹²⁵I-labeled thrombospondin (TSP) and sulfatides resolved on thin-layer chromatograms, methyl-α-D-GlcNAc-3-sulfate inhibited TSP binding, whereas neutral sugars (including glucose and other non-sulfated monosaccharides) failed to inhibit [1]. Although an exact IC₅₀ was not reported for this monosaccharide, the study demonstrated that the 3-O-sulfate group is a structural determinant for TSP recognition, as even closely related sulfated polysaccharides exhibited large potency differences (e.g., fucoidan IC₅₀ = 0.3 µg/mL vs. keratan sulfate being very weak) [1]. This indicates that the 3-O-sulfation pattern specifically engages the sulfatide-binding domain of TSP.

TSP Binding Inhibition
Reported
Methyl-α-D-GlcNAc-3-sulfate inhibited TSP–sulfatide binding; neutral monosaccharides showed no inhibition
Supports sulfate-dependent binding studies
¹²⁵I-TSP solid-phase assay, pH 7.4; quantitative IC₅₀ not reported for this pair
carbohydrate-protein interactions lectin specificity sulfated glycan recognition

Substrate Discrimination by Bacterial and Mammalian Sulfatases

The IUBMB Enzyme Nomenclature entry for EC 3.1.6.15 (N-sulfoglucosamine-3-sulfatase) explicitly states that the enzyme from Flavobacterium heparinum hydrolyzes N-acetyl-D-glucosamine 3-O-sulfate (i.e., Glcnac-3S, NA), whereas the corresponding mammalian enzyme acts only on the disulfated residue (N-sulfo-D-glucosamine 3-O-sulfate) and does not cleave the mono-3-O-sulfated GlcNAc [1]. This organism-dependent substrate discrimination provides a biochemical rationale for using Glcnac-3S, NA as a selective substrate to distinguish between bacterial and mammalian 3-O-sulfatase activities in complex samples.

Sulfatase Substrate Specificity
Class-level
Flavobacterium heparinum enzyme hydrolyzes GlcNAc-3-sulfate; mammalian isoenzyme does not
Supports organism-dependent differentiation
EC 3.1.6.15, IUBMB Enzyme Nomenclature entry
sulfatase biochemistry enzyme specificity heparin degradation

Functional Significance of Rare 3-O-Sulfation in Heparan Sulfate

In mammalian heparan sulfate, 3-O-sulfation of glucosamine residues is a relatively rare modification, yet it serves as a key determinant for antithrombin binding and activation, as well as for herpes simplex virus entry [1]. This contrasts with 6-O-sulfation, which occurs abundantly across multiple glycosaminoglycan families [2]. Glcnac-3S, NA represents the minimal monosaccharide scaffold bearing this rare 3-O-sulfation pattern, making it useful as a defined small-molecule surrogate for investigating the structure–activity relationships of 3-O-sulfated epitopes without the heterogeneity inherent in polysaccharide preparations.

3-O-Sulfation Biological Role
Class-level
Rare modification in heparan sulfate; key determinant for antithrombin binding and HSV entry
Supports 3-O-sulfated epitope SAR studies
Class-level glycan structural biology context; review-level inference
heparan sulfate rare sulfation motifs antithrombin binding

Recommended Applications Based on Differentiation Evidence


Negative Control for Gut Microbiota Sulfatase Screens

Because Bifidobacterium breve UCC2003 metabolizes GlcNAc-6-sulfate but not GlcNAc-3-sulfate [1], Glcnac-3S, NA serves as a chemically matched negative-control substrate. Adding both compounds in parallel to bacterial cultures enables researchers to confirm that growth or gene expression changes are specific to 6-O-sulfatase activity and not due to non-specific metabolic effects.

Probe for Sulfate-Dependent Lectin Binding Studies

The selective inhibition of thrombospondin–sulfatide binding by methyl-α-D-GlcNAc-3-sulfate, but not by neutral sugars [2], establishes Glcnac-3S, NA as a functional probe for mapping the sulfate specificity of mammalian lectins, selectins, and other carbohydrate-binding proteins.

Differentiation of Bacterial and Mammalian 3-O-Sulfatases

Since Flavobacterium heparinum N-sulfoglucosamine-3-sulfatase (EC 3.1.6.15) hydrolyzes GlcNAc-3-sulfate while the mammalian isoenzyme does not [3], Glcnac-3S, NA enables researchers to specifically detect and quantify bacterial 3-O-sulfatase activity in mixed microbiota or enzyme preparations.

Chemical Tool for Heparan Sulfate SAR Studies

As a monosaccharide bearing the rare 3-O-sulfate motif that is critical for antithrombin binding and viral entry in heparan sulfate [4], Glcnac-3S, NA provides a simplified building block for synthesizing defined oligosaccharides or glycopolymers for SAR investigations, bypassing the complexity and heterogeneity of natural polysaccharides.

Application
Selection Property
Validation Focus
Sulfatase negative-control screens
3-O-sulfation regiochemistry
6-O-sulfatase specificity confirmation
Lectin binding probe studies
Sulfate-dependent recognition motif
Thrombospondin-domain binding specificity
Bacterial vs mammalian sulfatase differentiation
Enzyme substrate selectivity
Organism-dependent activity discrimination
Heparan sulfate SAR research
Rare 3-O-sulfation minimal scaffold
Antithrombin-binding epitope modeling
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